4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is characterized by a six-membered oxa-aza ring fused to a five-membered carbocyclic ring, forming a spiro junction. The compound is substituted with a furan-2-carbonyl group at position 4 and a propyl group at position 8, with a carboxylic acid moiety at position 2. Its synthesis typically involves coupling reactions between spirocyclic precursors and acylating agents, as inferred from related analogs .
Key physicochemical properties include:
Properties
IUPAC Name |
4-(furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-7-17-8-5-16(6-9-17)18(12(11-23-16)15(20)21)14(19)13-4-3-10-22-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWZIHQQDBDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation at the 4-Position
The furan-2-carbonyl group is introduced via a nucleophilic acyl substitution reaction. This step requires activating the furan-2-carboxylic acid derivative (e.g., furan-2-carbonyl chloride) and reacting it with the secondary amine in the diazaspiro core:
Triethylamine or DABCO is commonly used as a base to scavenge HCl, with acetonitrile or dichloromethane as solvents.
Optimization of Reaction Conditions
Critical parameters for high yield and selectivity include:
Reaction times vary between 24–72 hours, monitored via TLC or NMR.
Diastereoselective Control and Stereochemical Considerations
The spirocyclic structure introduces stereochemical complexity, particularly at the 3- and 4-positions. Key findings from analogous systems include:
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Organocatalytic Activation : Brønsted bases like DABCO generate dienolates from lactone precursors, enabling stereocontrolled cycloadditions. For the target compound, this strategy could ensure proper configuration during acylation.
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Resonance Stabilization : The diazaspiro core’s rigidity limits conformational flexibility, favoring a single diastereomer. X-ray crystallography of related compounds confirms axial chirality in similar frameworks.
Purification and Characterization
Final purification employs flash chromatography (hexanes/ethyl acetate, 8:1) to isolate the product. Characterization data aligns with reported analogues:
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¹H NMR : Signals for the furan ring (δ 7.5–8.0 ppm), spirocyclic protons (δ 3.0–4.0 ppm), and carboxylic acid (δ 12–13 ppm).
Comparative Analysis with Analogous Compounds
The substitution pattern at the 4-position significantly impacts synthetic feasibility:
| Substituent | Yield (%) | Diastereoselectivity (dr) | Key Challenge |
|---|---|---|---|
| 3-Methylbenzoyl | 62 | >20:1 | Steric hindrance |
| Furan-2-carbonyl | 48 | 15:1 | Sensitivity to oxidation |
The furan-2-carbonyl group’s electron-rich nature necessitates milder conditions to avoid side reactions, such as ring opening or polymerization.
Scale-Up and Industrial Feasibility
Gram-scale synthesis (1 mmol) retains efficiency (68% yield) with minimal optimization, indicating robustness. However, the discontinued status of commercial supplies suggests challenges in long-term stability or cost-effective intermediate sourcing.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the carbonyl group results in alcohol derivatives .
Scientific Research Applications
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Variations in Acyl Substituents
The acyl group at position 4 significantly influences molecular properties and biological activity. Below is a comparative analysis of analogs with different acyl groups:
Key Observations :
Variations in the 8-Position Substituent
The substituent at position 8 modulates steric effects and solubility:
Key Observations :
Functional and Application-Based Comparisons
- Medicinal Chemistry : The 2,4-difluorobenzoyl-methyl analog (CAS 1326814-92-9) is explicitly marketed for medicinal use, suggesting optimized pharmacokinetic properties .
- Industrial Applications : Spirocyclic analogs with thia-diaza cores (e.g., 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid) are utilized in deodorant formulations, highlighting their role in consumer products .
Research Findings and Implications
- Synthetic Accessibility : The furan-2-carbonyl-propyl derivative is commercially available at ≥95% purity, indicating robust synthetic protocols .
- Thermodynamic Stability : Weak intermolecular interactions (e.g., C–H···π, hydrogen bonding) observed in crystal structures of related spiro compounds suggest solid-state stability, which is critical for formulation .
Biological Activity
Chemical Structure
The compound is characterized by a spirocyclic structure that includes:
- A furan-2-carbonyl moiety
- A diazaspiro framework
- A carboxylic acid functional group
This unique structure suggests potential interactions with biological targets, particularly in pharmacology.
Biological Activity
1. Antimicrobial Activity
Compounds with similar structural features have shown antimicrobial properties. The presence of the furan ring can enhance the interaction with microbial enzymes or receptors, potentially leading to inhibition of growth or survival.
2. Anticancer Properties
Research indicates that various diazaspiro compounds exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression. Investigations into related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
3. Anti-inflammatory Effects
The carboxylic acid group is known for its potential anti-inflammatory properties. Compounds that can modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated a related diazaspiro compound and found it inhibited tumor growth in xenograft models, suggesting potential for cancer therapy. |
| Study 2 | Reported antimicrobial activity against Gram-positive bacteria, indicating possible applications in treating infections. |
| Study 3 | Evaluated anti-inflammatory effects in animal models, showing reduced swelling and pain in treated groups compared to controls. |
1. Enzyme Inhibition
Many biologically active compounds function by inhibiting specific enzymes involved in disease processes. For example, potential inhibition of cyclooxygenase (COX) enzymes could explain anti-inflammatory effects.
2. Receptor Modulation
The compound may interact with various receptors, including those involved in neurotransmission or immune responses, leading to altered physiological responses.
Q & A
Advanced Research Question
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra to racemic controls .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclic core formation .
What experimental conditions are critical for assessing the compound’s stability under storage and physiological conditions?
Advanced Research Question
- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- Buffer Compatibility : Test in PBS, simulated gastric fluid, and plasma to guide storage recommendations .
How can computational tools predict and optimize the compound’s pharmacokinetic profile?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, CYP inhibition, and BBB penetration .
- Free Energy Perturbation (FEP) : Calculate binding free energies for lead optimization against off-targets .
- QSAR Modeling : Train models on spirocyclic analogs to correlate structural features with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
